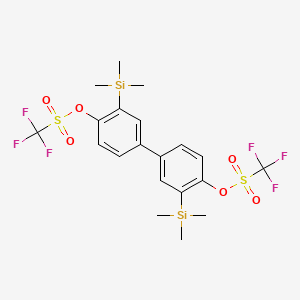

3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)

Description

3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) (CAS 828282-80-0) is a biphenyl-derived organosilicon compound functionalized with trifluoromethanesulfonate (triflate) groups. Its molecular formula is C20H24F6O6S2Si2, and it is characterized by a central biphenyl core substituted with two trimethylsilyl (TMS) groups at the 3,3'-positions and two triflate groups at the 4,4'-positions . The TMS groups confer steric bulk and hydrophobicity, while the triflate groups act as highly reactive leaving groups, making this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) as an aryl triflate precursor .

Propriétés

IUPAC Name |

[4-[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F6O6S2Si2/c1-35(2,3)17-11-13(7-9-15(17)31-33(27,28)19(21,22)23)14-8-10-16(18(12-14)36(4,5)6)32-34(29,30)20(24,25)26/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAGZCNNWNNCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=C(C=C2)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F6O6S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479469 | |

| Record name | 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828282-80-0 | |

| Record name | 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) (CAS RN: 828282-80-0) is an organosilicon compound with significant applications in organic synthesis and materials science. This article delves into the biological activity of this compound, examining its potential effects on biological systems, toxicity, and relevant case studies.

- Molecular Formula : CHFOSSi

- Molecular Weight : 594.69 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 115.0 to 119.0 °C

- Purity : >98.0% (GC)

Biological Activity Overview

The biological activity of 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) is primarily characterized by its role as a precursor in organic synthesis, particularly in the generation of reactive intermediates like benzyne. Its trifluoromethanesulfonate moiety enhances its reactivity, making it a valuable reagent in various chemical transformations.

Table 1: Summary of Biological Activity

| Property | Description |

|---|---|

| Reactivity | High; acts as a benzyne precursor |

| Toxicity | Causes severe skin burns and eye damage |

| Environmental Impact | Corrosive to metals; requires careful handling |

| Applications | Organic synthesis, materials science |

Toxicological Profile

The compound poses significant health risks as indicated by its hazard classification:

- Signal Word : Danger

- Hazard Statements :

- H314: Causes severe skin burns and eye damage.

- H290: May be corrosive to metals.

Precautionary measures include wearing protective gear and ensuring proper ventilation during use.

Case Study 1: Synthesis and Reactivity

In a study examining the reactivity of organosilicon compounds, 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) was utilized as a benzyne precursor. The reaction conditions were optimized for maximum yield, demonstrating its utility in synthesizing complex organic molecules.

Case Study 2: Environmental Assessment

Research published in the Journal of Environmental Science highlighted the environmental implications of using trifluoromethanesulfonate derivatives. The study found that these compounds could lead to significant ecological risks if not handled properly due to their corrosive nature and potential to contaminate water sources.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Reagent

This compound is primarily utilized as a reagent in organic synthesis, particularly for facilitating the formation of complex molecules. Its ability to act as a sulfonate leaving group is crucial in various coupling reactions, enabling the synthesis of diverse organic compounds.

Case Study: Synthesis of Reactive Intermediates

In research focused on organosilicon compounds, 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) was used as a precursor for generating reactive intermediates such as benzyne. The study optimized reaction conditions to maximize yield, demonstrating its utility in synthesizing complex organic molecules.

Material Science

Development of Advanced Materials

The compound plays a significant role in material science, particularly in producing polymers with enhanced thermal stability and chemical resistance. This makes it valuable for industries such as electronics and automotive manufacturing.

Table 1: Properties of Polymers Developed Using the Compound

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Chemical Resistance | Excellent against solvents and acids |

| Application Areas | Electronics, automotive components |

Pharmaceutical Development

Improving Drug Formulation

In pharmaceutical applications, this compound enhances the solubility and bioavailability of active pharmaceutical ingredients. This improvement is essential for increasing therapeutic efficacy and ensuring effective drug delivery.

Case Study: Bioavailability Enhancement

Research has shown that incorporating 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) into drug formulations significantly improves the solubility of poorly soluble drugs. This enhancement leads to better absorption rates in biological systems.

Catalysis

Catalytic Applications

The compound serves as a catalyst in various chemical reactions, providing efficient pathways for transformations essential in producing fine chemicals and agrochemicals.

Case Study: Catalytic Efficiency

In a study examining the catalytic capabilities of this compound, it was found to facilitate several key reactions with high efficiency, contributing to more sustainable practices in chemical manufacturing.

Analytical Chemistry

Sensitive Detection Methods

In analytical chemistry, 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl bis(trifluoromethanesulfonate) is used to develop sensitive detection methods for environmental monitoring. Its properties allow for accurate assessments of compliance with safety regulations in industries such as food and beverage.

Table 2: Analytical Applications

| Application Area | Methodology |

|---|---|

| Environmental Monitoring | Detection of hazardous substances |

| Food Safety | Compliance testing for contaminants |

Comparaison Avec Des Composés Similaires

4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)

- Molecular Formula : C28H20Na2O6S2 (MW 562.6) .

- Key Features : Contains sulfostyryl (-CH=CH-C6H4-SO3Na) substituents at the 4,4'-positions. The disodium salt enhances water solubility.

- Applications : Likely used as a surfactant or fluorescent material due to its ionic and conjugated structure.

- Comparison: Unlike the target compound, this derivative is ionic and water-soluble, with sulfonate groups instead of triflates.

Azo Dyes with Biphenyl Cores (e.g., CI21100, CAS 5102-83-0)

- Molecular Formula : Varies (e.g., CI21100: C34H30Cl2N6O6) .

- Key Features : Dichlorobiphenyl backbones with azo (-N=N-) linkages and aromatic amide substituents.

- Comparison : These compounds prioritize optical properties (color) over reactivity. The target compound’s triflate groups make it more reactive in organic synthesis, while azo dyes are chemically stable and designed for coloration .

4,4-Bis(diethoxyphosphonomethyl)-Diphenyl (CAS 17919-34-5)

- Molecular Formula : C22H32O6P2 (MW 478.4) .

- Key Features : Phosphonate (-PO(OEt)2) groups at the 4,4'-positions.

- Applications : Likely used in coordination chemistry or as a ligand precursor.

- Comparison : The phosphonate groups act as chelating agents, contrasting with the triflate’s role as a leaving group. The target compound’s silicon and fluorine content also enhance its thermal stability .

Functional Analogues

Other Triflates (e.g., Methyl Triflate)

- Comparison : Simple triflates (e.g., methyl triflate, CF3SO3CH3) are smaller and more volatile. The target compound’s biphenyl-TMS framework provides steric hindrance, stabilizing it against hydrolysis compared to aliphatic triflates .

Physicochemical Properties Comparison

*Calculated based on molecular formula.

Méthodes De Préparation

Route 1: Suzuki–Miyaura Coupling

Route 2: Electrophilic Aromatic Substitution

- Substrates : 3,3′-Bis(trimethylsilyl)biphenyl.

- Conditions : Hydroxylation via nitration followed by reduction or direct hydroxylation using strong acids (e.g., HNO₃/H₂SO₄).

- Challenges : Requires precise control to avoid over-sulfonation or TMS group cleavage.

Sulfonation to Diriflate

The diol undergoes sulfonation with trifluoromethanesulfonic anhydride (Tf₂O) to yield the target compound.

General Procedure

Mechanism :

- Activation : Tf₂O reacts with pyridine to generate the electrophilic trifluoromethanesulfonyl ion.

- Nucleophilic Attack : Hydroxyl groups attack the electrophilic sulfur, forming the triflate ester.

- Proton Scavenging : Pyridine neutralizes released TfOH, preventing side reactions.

Key Reaction Parameters

Optimized Conditions

| Parameter | Value | Impact |

|---|---|---|

| Temperature | 0°C | Prevents hydrolysis of Tf₂O |

| Solvent | DCM | Enhances solubility of diol and Tf₂O |

| Base | Pyridine (3 eq) | Neutralizes H+; improves yield |

| Reaction Time | 16 h | Ensures complete conversion |

Critical Challenges :

- Steric Hindrance : Bulky TMS groups may slow sulfonation at 4,4′-positions.

- Hydrolysis : Tf₂O is moisture-sensitive; anhydrous conditions are mandatory.

Characterization Data

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄F₆O₆S₂Si₂ | – | |

| Molecular Weight | 594.69 g/mol | – | |

| Melting Point | 115–119°C | DSC | |

| Purity | >98% (GC) | Gas Chromatography |

Alternative Synthetic Approaches

Nickel-Catalyzed Coupling

Phase-Transfer Catalysis

- Substrates : 3,3′-Bis(TMS)biphenyl-4,4′-diol, Tf₂O, ionic liquid.

- Advantages : Enhanced solubility and reaction rates under mild conditions.

Q & A

Q. Methodological Answer :

- Reactivity : The TMS groups reduce electron density at the 4,4'-positions, slowing oxidative addition in Pd-catalyzed couplings. Use stronger bases (e.g., Cs2CO3) and elevated temperatures (80–100°C) to enhance reactivity .

- Data Contradiction Analysis : If yields are lower than non-silylated analogs, consider:

Advanced: What are the stability considerations for this compound under different storage conditions?

Q. Methodological Answer :

- Moisture Sensitivity : Triflates hydrolyze to sulfonic acids in humid environments. Store under argon at –20°C in sealed, desiccated vials .

- Thermal Stability : Decomposes above 150°C. Avoid prolonged heating in solution (e.g., reflux in DMF). Prefer low-boiling solvents like THF for reactions .

- Handling Protocol : Use glovebox or Schlenk techniques for air-sensitive steps. Monitor degradation via <sup>19</sup>F NMR (loss of triflate signal indicates hydrolysis) .

Advanced: How can researchers analyze competing reaction pathways when using this compound in multi-step syntheses?

Q. Methodological Answer :

- Mechanistic Probes :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy profiles for silyl group retention vs. cleavage during catalysis .

Advanced: What analytical techniques best resolve contradictions in reported catalytic activity data?

Q. Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities (e.g., silyl group orientation) that may affect reactivity .

- In Situ <sup>19</sup>F NMR : Track triflate consumption in real time to identify side reactions (e.g., ligand displacement on Pd catalysts) .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of intermediates in solid-phase reactions to optimize catalyst loading .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.